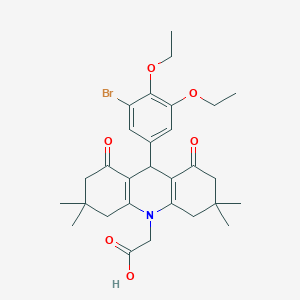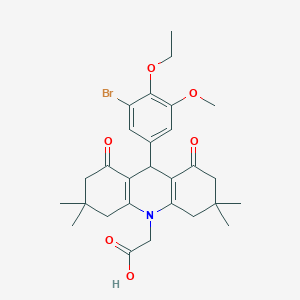![molecular formula C23H16N2O3 B302049 N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302049.png)
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, also known as PONFH, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of naphthofuran derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the expression of cyclin D1, a protein that is involved in cell cycle regulation.
Biochemical and Physiological Effects:
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been found to inhibit the growth of cancer cells by blocking the cell cycle and inducing cell cycle arrest. Additionally, N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to have antiviral and antimicrobial effects, which may be useful in the treatment of viral and bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is its broad range of biological activities, which makes it a promising compound for scientific research. However, there are also some limitations to using N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. For example, N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, the mechanism of action of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the study of the mechanism of action of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, which could provide insights into the underlying biology of cancer and viral infections. Additionally, the development of new synthesis methods for N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide could lead to improved yields and purity, which could facilitate further research on this compound.
Synthesemethoden
The synthesis of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 4-(2-propynyloxy)benzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain a pure product. This method has been optimized to yield high purity and high yield of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been found to have antiviral activity against herpes simplex virus type 1 and 2, and to exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C23H16N2O3 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-[(E)-(4-prop-2-ynoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H16N2O3/c1-2-13-27-18-10-7-16(8-11-18)15-24-25-23(26)22-14-20-19-6-4-3-5-17(19)9-12-21(20)28-22/h1,3-12,14-15H,13H2,(H,25,26)/b24-15+ |
InChI-Schlüssel |
CESUJLHNMZMWHA-BUVRLJJBSA-N |
Isomerische SMILES |
C#CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
C#CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301969.png)
![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![[9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301973.png)
![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)




![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)
